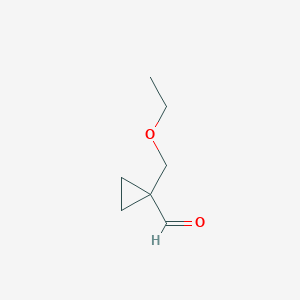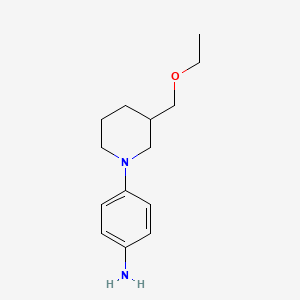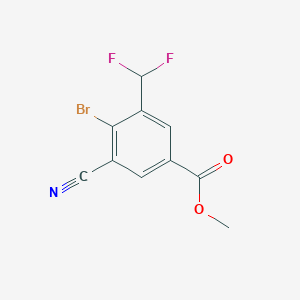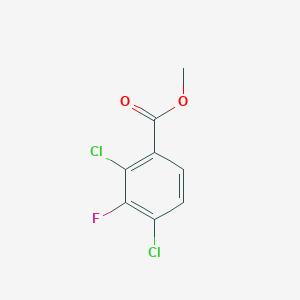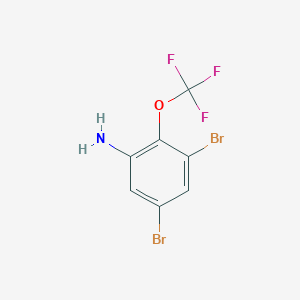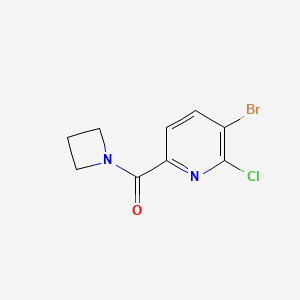
Azetidin-1-yl-(5-bromo-6-chloropyridin-2-yl)methanone
Vue d'ensemble
Description
Azetidin-1-yl-(5-bromo-6-chloropyridin-2-yl)methanone is a chemical compound with the molecular formula C9H8BrClN2O . It is a part of a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .
Physical And Chemical Properties Analysis
Azetidin-1-yl-(5-bromo-6-chloropyridin-2-yl)methanone has a molecular weight of 275.54 . Other physical and chemical properties are not available in the retrieved resources.Applications De Recherche Scientifique
Catalytic Asymmetric Addition
Azetidinone derivatives have been utilized for catalytic asymmetric addition of organozinc reagents to aldehydes. A particular study developed a facile approach for the preparation of enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol, demonstrating its efficacy in asymmetric ethylation, methylation, arylation, and alkynylation of aldehydes. This highlights the potential of four-membered heterocycle-based backbones as chiral units for catalytic asymmetric induction reactions (Wang et al., 2008).
Molecular Structure Analysis
The structural and molecular analysis of azetidinone compounds has been performed, indicating their relevance in understanding intermolecular interactions. For instance, (2-((6-Chloropyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl)Methanone was characterized spectroscopically and confirmed through X-ray diffraction studies, revealing details about its crystal structure and intermolecular hydrogen bonds (Lakshminarayana et al., 2009).
Synthesis of Functionalized Compounds
Azetidinones have been studied for their utility as intermediates in the synthesis of highly functionalized compounds. Research into 4-(1-haloalkyl)-2-azetidinones and 4-(2-haloalkyl)-2-azetidinones revealed their potential in yielding ring-opened products, providing insights into the reaction mechanisms involved in these transformations (Dejaegher & de Kimpe, 2004).
Antimicrobial and Antitubercular Activities
Several studies have synthesized azetidinone analogues and evaluated their antimicrobial and antitubercular activities. For example, a series of pyrimidine-azitidinone analogues exhibited significant in vitro antimicrobial and antitubercular activities, hinting at the potential of these compounds in designing antibacterial and antitubercular agents (Chandrashekaraiah et al., 2014).
Propriétés
IUPAC Name |
azetidin-1-yl-(5-bromo-6-chloropyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClN2O/c10-6-2-3-7(12-8(6)11)9(14)13-4-1-5-13/h2-3H,1,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSCLSIXVHPZYJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)C2=NC(=C(C=C2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azetidin-1-yl-(5-bromo-6-chloropyridin-2-yl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



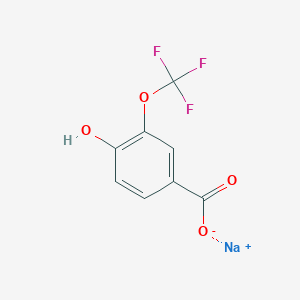
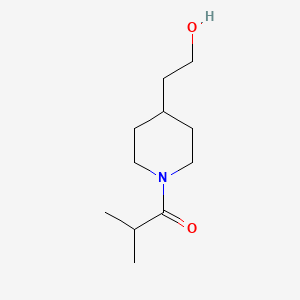
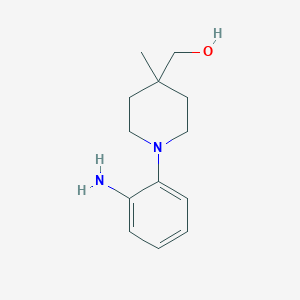
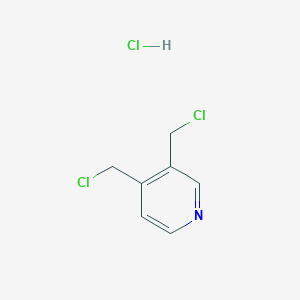
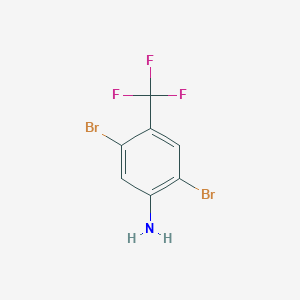
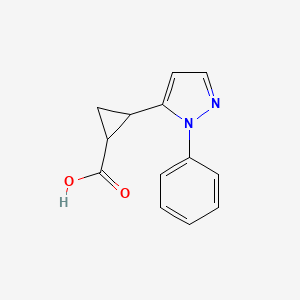
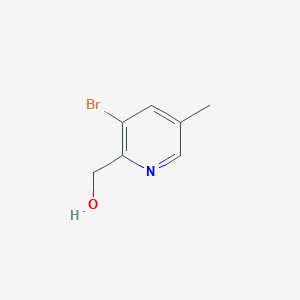
![tert-butyl (4aS,7aR)-4-(2-methoxy-2-oxoethyl)hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxylate 6,6-dioxide](/img/structure/B1448901.png)
![5,6,7,8-Tetrahydroimidazo[1,5-a]pyridine-1-carboxylic acid hydrochloride](/img/structure/B1448902.png)
